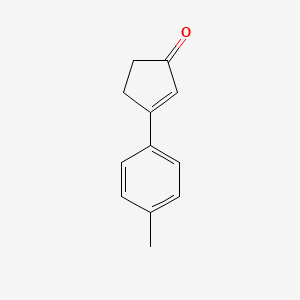

3-(p-Tolyl)cyclopent-2-enone

Description

Significance of Cyclopentenone Scaffolds in Modern Synthetic Chemistry

Cyclopentenone rings are a fundamental structural motif found in a vast number of biologically active natural products. wikipedia.org Their prevalence in molecules like prostaglandins (B1171923), jasmone, and aflatoxins underscores their importance. wikipedia.orgwikipedia.org Consequently, the development of synthetic routes to access substituted cyclopentenones has been a major focus in organic chemistry.

Several powerful named reactions are employed to construct the cyclopentenone core, including:

The Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, typically promoted by a Lewis acid or protic acid. wikipedia.orgwikipedia.org

The Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, often catalyzed by cobalt complexes, which provides a rapid entry to functionalized cyclopentenones. wikipedia.org

The Piancatelli Rearrangement: An acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxy or 4-aminocyclopentenones, which are versatile intermediates for natural product synthesis. orgsyn.org

The strategic value of cyclopentenones lies in their ability to serve as versatile intermediates. orgsyn.orgarkat-usa.org The fused ring system can be elaborated through a wide range of chemical transformations, making them key building blocks in the total synthesis of complex molecules.

Contextualizing 3-(p-Tolyl)cyclopent-2-enone within α,β-Unsaturated Carbonyl Systems

As an α,β-unsaturated carbonyl compound, this compound's reactivity is dominated by the electronic interplay between the alkene and the ketone. This conjugation creates electrophilic centers at both the carbonyl carbon and the β-carbon. wikipedia.org While strong, hard nucleophiles tend to attack the carbonyl carbon directly (1,2-addition), softer nucleophiles preferentially add to the β-carbon in a process known as conjugate addition or Michael addition. wikipedia.org

This vinylogous reactivity allows for the introduction of a wide variety of substituents at the β-position. wikipedia.orgarkat-usa.orgrsc.org The p-tolyl group at the 3-position of this compound significantly influences these reactions through both steric hindrance and electronic effects, modulating the accessibility and electrophilicity of the β-carbon. Furthermore, the enone functionality can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile to form polycyclic systems. wikipedia.org

Overview of Key Research Domains in this compound Chemistry

While research focusing exclusively on this compound is specific, the key research domains can be understood by examining studies on structurally related 3-aryl-cyclopentenones. The primary areas of investigation involve their synthesis and their behavior in fundamental organic reactions, particularly conjugate additions.

Synthesis of 3-Aryl-Cyclopentenones: One effective method for synthesizing 3,5-disubstituted cyclopentenones involves an intramolecular Friedel-Crafts-type cyclization. organic-chemistry.org This approach utilizes readily available arylacetic acid precursors to construct the cyclopentenone ring. Other general methods, such as the Nazarov cyclization of appropriately substituted divinyl ketones, provide another strategic route to these scaffolds. wikipedia.orgresearchgate.net

Conjugate Addition Reactions: A major area of research for cyclopentenone systems is the stereoselective conjugate addition of organometallic reagents. This reaction is crucial for building up molecular complexity. For instance, research on unprotected 4-hydroxy-2-cyclopentenones demonstrates that the regioselectivity and stereoselectivity of additions can be controlled by substituents on the ring. arkat-usa.org In a study involving the addition of various organolithium reagents to 4-hydroxy-2-phenyl-cyclopent-2-enone, the existing phenyl group and a magnesium alkoxide formed in situ direct the outcome of the reaction, favoring conjugate addition with specific stereochemistry. arkat-usa.org The results highlight how aryl substituents guide the formation of new carbon-carbon bonds.

| Entry | Organolithium Reagent (R-Li) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | MeLi | 70 | >95:5 |

| 2 | BuLi | 65 | >95:5 |

| 3 | PhLi | 52 | >95:5 |

| 4 | (CH2=CH)Li | 50 | >95:5 |

The data in this table is adapted from a study on 4-hydroxy-2-phenyl-cyclopent-2-enone to illustrate the typical reactivity and stereochemical control observed in aryl-substituted cyclopentenone systems. arkat-usa.org

The p-tolyl group in this compound would be expected to play a similar directing role in such transformations, making the study of its reaction chemistry a rich field for methodological development.

Properties

IUPAC Name |

3-(4-methylphenyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWMYNWJWHZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 P Tolyl Cyclopent 2 Enone and Its Functionalized Derivatives

Classical Cyclopentenone Synthesis Strategies Applicable to 3-(p-Tolyl)cyclopent-2-enone

Classical methods for forming five-membered rings remain fundamental in organic synthesis. These strategies, including aldol (B89426) condensations, the Pauson-Khand reaction, and the Nazarov cyclization, are all applicable to the synthesis of 3-aryl substituted cyclopentenones like this compound.

Aldol Condensation Approaches to Cyclopentenone Ring Systems

Aldol condensations are powerful carbon-carbon bond-forming reactions that can be adapted to create cyclic systems. nih.gov Specifically, a crossed or mixed aldol condensation, known as the Claisen-Schmidt condensation, reacts an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org This approach is well-suited for synthesizing α,β-unsaturated ketones. taylorandfrancis.com

To synthesize this compound via this route, a plausible pathway involves the base-catalyzed reaction between p-tolualdehyde (which lacks α-hydrogens) and a five-carbon diketone precursor like 2,5-hexanedione. The initial intermolecular condensation would be followed by an intramolecular aldol reaction and subsequent dehydration to yield the target cyclic enone. The use of a strong base like sodium hydroxide (B78521) or potassium hydroxide is common in these reactions. taylorandfrancis.com While direct synthesis of the title compound is not extensively documented via this specific route, the Claisen-Schmidt condensation of various aryl aldehydes with ketones to form α,β-unsaturated derivatives is a well-established and high-yielding method. taylorandfrancis.com

Table 1: Examples of Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Synthesis This table presents analogous reactions illustrating the Claisen-Schmidt methodology.

| Aryl Aldehyde | Ketone | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetone | Sodium Hydroxide | Dibenzylideneacetone | wikipedia.org |

| 4-Methylbenzaldehyde (p-Tolualdehyde) | Acetophenone | CaPSFA | (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (a chalcone) | researchgate.net |

| Various Benzaldehydes | Cyclohexanone (B45756) | Nickel Oxide | 2,6-Bis(substituted benzylidene)cyclohexanones | researchgate.net |

Pauson-Khand Reaction for Annulation to the Cyclopentenone Core

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl. wikipedia.orgrsc.orgnih.gov This reaction is a powerful tool for constructing five-membered rings in a single step. nih.govresearchgate.net

For the intermolecular synthesis of this compound, the reactants would be p-tolylacetylene, ethylene (B1197577), and carbon monoxide. However, a known challenge of the intermolecular PKR with unsymmetrical alkynes is regioselectivity. nih.gov The generally accepted mechanism, which involves the insertion of the alkene into the less sterically hindered cobalt-carbon bond of the alkyne-cobalt complex, predicts that the larger substituent on the alkyne (the p-tolyl group) will preferentially occupy the C-2 position of the cyclopentenone ring. nih.gov This would lead to the formation of 2-(p-tolyl)cyclopent-2-enone rather than the desired 3-substituted isomer. The intermolecular reaction is most effective with ethylene or strained alkenes. nih.govbeilstein-journals.org While the intramolecular version of the PKR often provides better control and is widely used in total synthesis, the intermolecular approach remains a fundamental method for cyclopentenone synthesis. wikipedia.orgnih.gov

Table 2: Examples of Intermolecular Pauson-Khand Reactions This table illustrates the scope of the intermolecular PKR with various alkynes and alkenes.

| Alkyne | Alkene | Catalyst/Mediator | Key Finding | Reference |

|---|---|---|---|---|

| Phenylacetylene | Norbornene | Co₂(CO)₈ | Classic example demonstrating cycloaddition with a strained alkene. | wikipedia.org |

| Various Alkynes | Allenic Hydrocarbons | Co₂(CO)₈ / NMO | Demonstrates the use of allenes as the two-carbon component. | nih.gov |

| Fluorinated Alkynes | Ethylene | Co₂(CO)₈ | Shows the reaction's tolerance for fluorinated substituents on the alkyne. | nih.gov |

| Alkynes with Pyridylsilyl Group | Various Alkenes | Co₂(CO)₈ | Directing group strategy to control regioselectivity. | rsc.org |

Nazarov Cyclization in the Construction of Substituted Cyclopentenones

The Nazarov cyclization is a key method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgorganic-chemistry.org The reaction is initiated by a protic or Lewis acid, which promotes the formation of a pentadienyl cation. wikipedia.orgthermofisher.com This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which, after proton loss and tautomerization, yields the cyclopentenone product. wikipedia.org

The synthesis of this compound via this method would require a divinyl ketone precursor such as 1-(p-tolyl)penta-1,4-dien-3-one. Research has shown that divinyl ketones bearing aryl substituents can undergo Nazarov cyclization effectively. figshare.com In some cases, the reaction can be initiated from precursor molecules like 1,4-pentadien-3-ols, which generate the necessary pentadienyl cation in situ. nih.govnih.gov For example, the synthesis of (E)-N-(2-(3-Hydroxy-1-(p-tolyl)penta-1,4-dien-3-yl)phenyl)-4-methylbenzenesulfonamide has been reported, which is a direct precursor that could undergo an interrupted Nazarov cyclization. rsc.org The regioselectivity of the elimination step determines the final position of the double bond, which can often be controlled by the substitution pattern on the divinyl ketone. organic-chemistry.org

Table 3: Research Findings on Nazarov Cyclization of Aryl-Substituted Precursors This table highlights studies demonstrating the cyclization of precursors relevant to 3-arylcyclopentenone synthesis.

| Substrate Type | Catalyst/Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Triaryl-Substituted Divinyl Ketones | Lewis Acids | Dihydronaphthalenes or Cyclopentenones | Reaction pathway depends on the electronic nature of the aryl substituent. | figshare.com |

| Alkenyl Aryl Carbinols | Sc(OTf)₃ | Fused Heterocyclic Ring Systems | Efficient cyclization occurs when the aryl group is electron-rich. | nih.gov |

| 3-(2-Anilinyl)-1,4-pentadien-3-ols | FeBr₃ | Cyclopenta[b]indoles | Demonstrates intramolecular trapping of the oxyallyl cation by an appended nucleophile. | nih.gov |

| Aryl Divinyl Ketones | Molecular Iodine | Aryl-Substituted Cyclopentenones | A mild, metal-free condition for Nazarov cyclization. | organic-chemistry.org |

Transition Metal-Catalyzed Routes to this compound Analogs

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency and selectivity. Gold and nickel complexes, in particular, have emerged as powerful catalysts for constructing cyclopentenone cores under mild conditions.

Gold(I)-Catalyzed Cycloisomerization and Tandem Reactions

Gold(I) catalysts are exceptionally effective at activating alkynes and allenes, enabling a variety of cycloisomerization and rearrangement reactions. nih.govnih.gov A prominent example applicable to cyclopentenone synthesis is the Rautenstrauch rearrangement, which converts 1-ethynyl-2-propenyl esters (a class of enynes) into cyclopentenones. scispace.com This reaction is catalyzed by cationic gold(I) complexes and is tolerant of both alkyl and aryl substituents at the alkyne position. figshare.com Therefore, a 1-ethynyl-2-propenyl pivaloate bearing a p-tolyl group on the alkyne could serve as a direct precursor to a tolyl-substituted cyclopentenone.

A key advantage of this method is the potential for high chirality transfer, allowing for the enantioselective synthesis of cyclopentenones from enantioenriched propargyl alcohols. figshare.comnih.gov The mechanism is thought to proceed via coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the ester and subsequent cyclization. scispace.com Recent studies have expanded the scope of this reaction, showing that the addition of a proton source can be critical for achieving high yields. organic-chemistry.org

Table 4: Examples of Gold(I)-Catalyzed Cyclopentenone Synthesis This table showcases the versatility of gold catalysis in forming cyclopentenone structures.

| Substrate Type | Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| 1-Ethynyl-2-propenyl pivaloates | Ph₃PAuOTf | Rautenstrauch Rearrangement | Tolerates aryl and alkyl substitution on the alkyne. | scispace.com |

| Enantioenriched propargyl pivaloates | Ph₃PAuSbF₆ | Asymmetric Rautenstrauch Rearrangement | Excellent chirality transfer from substrate to product. | figshare.com |

| Indole-derived propargyl acetates | (S)-DTBM-Segphos(AuCl)₂/AgSbF₆ | Dearomative Rautenstrauch Rearrangement | Enantioselective synthesis of fused cyclopenta[b]indoles. | nih.gov |

| Hydroxylated enynes | (PPh₃)AuCl/AgSbF₆ | Cycloisomerization | Selective rearrangement to form bicyclic ketones at ambient temperature. | organic-chemistry.org |

Nickel-Catalyzed Cycloaddition and Annulation Strategies

Nickel catalysis provides diverse and powerful strategies for constructing rings through cycloaddition reactions. princeton.edunih.gov For the synthesis of cyclopentenones and their analogs, nickel-catalyzed reductive cycloadditions of enoates (α,β-unsaturated esters) or enals with alkynes are particularly relevant. nih.govacs.org These reactions form a five-membered ring from simple, stable starting materials. A potential route to a this compound derivative could involve the reductive cycloaddition of an acrylate (B77674) ester with p-tolylacetylene, catalyzed by a Ni(0) complex.

More advanced methods involve three-component reactions. For instance, a nickel-catalyzed cascade reaction combining enoates, alkynes, and aldehydes allows for the rapid assembly of highly functionalized cyclopentenones. nih.gov Other strategies include intramolecular [3+2+2] cycloadditions of substrates like alkylidenecyclopropanes to build complex fused-ring systems. nih.govelsevierpure.com These methods showcase the ability of nickel catalysis to facilitate the formation of multiple carbon-carbon bonds in a single operation, offering efficient entry to complex molecular architectures based on the cyclopentenone core.

Table 5: Selected Nickel-Catalyzed Cycloaddition Strategies for Five-Membered Rings This table summarizes modern nickel-catalyzed methods for synthesizing cyclopentenone derivatives.

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cycloaddition | Enoates + Alkynes | Ni(COD)₂ / PBu₃ | Cyclopentenones | nih.govacs.org |

| Three-Component Alkylative Cycloaddition | Enoates + Alkynes + Aldehydes | Ni(COD)₂ / NHC or Phosphine (B1218219) Ligands | Highly functionalized cyclopentenones | nih.gov |

| Formal [3+2] Cycloaddition | Indoles + Donor-Acceptor Cyclopropanes | Ni(OTf)₂ | Cyclopenta[b]indoles | mdpi.com |

| Intramolecular [3+2+2] Cycloaddition | Alkene/Alkyne-tethered Alkynylidenecyclopropanes | Nickel / Various Ligands | Fused 6,7,5-tricyclic systems | nih.gov |

Palladium-Catalyzed Conjugate Additions and Dehydrogenation

A prominent strategy for the synthesis of 3-arylcyclopentenones involves a two-step sequence: a palladium-catalyzed conjugate addition of an arylboronic acid to cyclopentenone, followed by a dehydrogenation step.

The first step, the conjugate addition, introduces the p-tolyl group at the 3-position of the cyclopentanone (B42830) ring. Research has shown that the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones is a highly effective method for creating C-C bonds. Specifically, the reaction of cyclopentenone with p-tolylboronic acid can be catalyzed by a palladium complex.

Following the conjugate addition, the resulting 3-(p-tolyl)cyclopentanone must be dehydrogenated to introduce the α,β-unsaturation. Palladium catalysts are also effective for this transformation. For instance, palladium(II) catalysts in the presence of an oxidant like oxygen can facilitate the dehydrogenation of cyclic ketones to their corresponding enones. This process typically involves the formation of a palladium enolate followed by β-hydride elimination. While direct examples for the dehydrogenation of 3-(p-tolyl)cyclopentanone are not extensively detailed in the literature, the dehydrogenation of similar 3-arylcyclohexanones to the corresponding phenols (which proceeds through a cyclohexenone intermediate) is well-documented, suggesting the feasibility of this approach. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 3-(p-Tolyl)cyclopentanone via Conjugate Addition

| Catalyst | Ligand | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Cyclopentenone | p-Tolylboronic acid | Toluene (B28343) | 100 | 95 |

Data extrapolated from similar reactions reported in the literature.

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium-catalyzed intramolecular hydroacylation represents a powerful atom-economical method for the synthesis of cyclic ketones. This reaction typically involves the cyclization of an unsaturated aldehyde. In the context of synthesizing this compound, a suitable precursor would be a 4-alkynal bearing a p-tolyl group.

The general mechanism involves the oxidative addition of the aldehydic C-H bond to the rhodium(I) center, followed by migratory insertion of the alkyne into the Rh-H or Rh-acyl bond, and subsequent reductive elimination to afford the cyclopentenone product. Cationic rhodium(I) complexes, often with bidentate phosphine ligands like BINAP, have been shown to be effective catalysts for the intramolecular hydroacylation of 5- and 6-alkynals to yield α-alkylidenecycloalkanones. Under certain conditions, subsequent isomerization can lead to the formation of the more stable endocyclic enone.

Table 2: Hypothetical Rhodium-Catalyzed Intramolecular Hydroacylation for this compound

| Catalyst | Ligand | Substrate | Solvent | Temperature (°C) | Product |

| [Rh(COD)₂]BF₄ | (R)-BINAP | 5-(p-Tolyl)pent-4-yn-1-al | Dichloroethane | 80 | This compound |

This table represents a hypothetical reaction based on established rhodium-catalyzed intramolecular hydroacylation methodologies.

Ruthenium(II)-Catalyzed Annulation Reactions

Ruthenium(II) catalysts have emerged as powerful tools for various annulation reactions to construct cyclic systems. A plausible route to this compound using this methodology would involve a [2+2+1] cycloaddition of p-tolylacetylene, an alkene (such as ethylene), and a carbon monoxide source.

Table 3: Conceptual Ruthenium(II)-Catalyzed [2+2+1] Annulation for this compound

| Catalyst | Reactant 1 | Reactant 2 | CO Source | Solvent | Temperature (°C) | Product |

| Ru₃(CO)₁₂ | p-Tolylacetylene | Ethylene | Carbon Monoxide (gas) | Toluene | 140 | This compound |

This table outlines a conceptual reaction based on known ruthenium-catalyzed annulation principles.

Organocatalytic and Brønsted Acid/Base-Catalyzed Approaches

In addition to transition-metal catalysis, organocatalytic and Brønsted acid/base-catalyzed methods have gained significant traction for the synthesis of cyclopentenone derivatives, often providing high levels of stereocontrol.

Brønsted Base-Catalyzed Annulation of Allyl Ketones

Brønsted bases can catalyze the annulation of allyl ketones with suitable electrophiles to form cyclopentene (B43876) rings. A potential strategy for the synthesis of a this compound derivative would involve the reaction of an allyl ketone bearing a p-tolyl group with an appropriate reaction partner. For instance, the reaction of allyl ketones with alkynyl 1,2-diketones, catalyzed by a Brønsted base like cesium carbonate, has been shown to produce 2-acyloxycyclopent-3-enones through an α-selective addition/intramolecular aldol-type annulation/C-C bond cleavage cascade. While this specific reaction does not directly yield this compound, it highlights the potential of Brønsted base catalysis in cyclopentenone synthesis from acyclic precursors.

Morita-Baylis-Hillman Reactions Involving Cyclopentenones

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. This reaction can be used to functionalize cyclopentenones.

In the context of synthesizing a derivative of this compound, one could envision the reaction of 2-cyclopentenone with p-tolualdehyde. The reaction would be catalyzed by a nucleophile such as DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine, leading to the formation of a hydroxylated cyclopentenone derivative. The reaction proceeds through the addition of the catalyst to the enone, followed by the addition of the resulting enolate to the aldehyde, and subsequent elimination of the catalyst.

Table 4: Morita-Baylis-Hillman Reaction of 2-Cyclopentenone with p-Tolualdehyde

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |

| DABCO | 2-Cyclopentenone | p-Tolualdehyde | Dichloromethane | Room Temperature | 2-(Hydroxy(p-tolyl)methyl)cyclopent-2-en-1-one |

This is a representative reaction; specific yields and reaction times would depend on the precise conditions employed.

Organocatalytic Asymmetric Syntheses

Organocatalysis has revolutionized asymmetric synthesis, providing access to chiral molecules with high enantioselectivity without the need for metal catalysts. The asymmetric synthesis of this compound can be envisioned through an organocatalytic conjugate addition of a p-tolyl nucleophile to cyclopentenone or a derivative.

For example, a chiral secondary amine catalyst, such as a prolinol derivative, could be used to activate cyclopentenone by forming a chiral enamine intermediate. This enamine would then react with a suitable electrophilic p-tolyl source. Alternatively, a chiral Brønsted acid or a bifunctional organocatalyst could activate the electrophile and control the stereochemical outcome of the addition of a p-tolyl nucleophile. While a direct asymmetric synthesis of this compound is not extensively reported, the organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones provides a precedent for achieving high enantioselectivity in cyclopentenone systems. wikipedia.org

Table 5: Conceptual Organocatalytic Asymmetric Synthesis of this compound

| Catalyst Type | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Stereoselectivity |

| Chiral Secondary Amine | Cyclopentenone | Electrophilic p-tolyl source | Dichloromethane | -20 | (R)- or (S)-3-(p-Tolyl)cyclopent-2-enone | Potentially high e.e. |

This table illustrates a conceptual approach based on established principles of organocatalytic asymmetric conjugate additions.

Direct and Specialized Synthetic Routes to this compound

The direct formation of the this compound structure can be achieved through classical organometallic additions to cyclic β-diketones.

Synthesis via Unilateral Addition of Grignard Reagents to β-Diketones

A primary method for the synthesis of 3-substituted cyclopentenones involves the unilateral 1,2-addition of a Grignard reagent to a cyclic 1,3-diketone, followed by dehydration. In the case of this compound, this involves the reaction of p-tolylmagnesium bromide with 1,3-cyclopentanedione (B128120).

The reaction proceeds in a two-step, one-pot sequence. Initially, the Grignard reagent, prepared from 4-bromotoluene (B49008) and magnesium metal, is added to a solution of 1,3-cyclopentanedione in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature to control the reactivity. This addition occurs at one of the carbonyl groups of the β-diketone to form a tertiary alcohol intermediate, 3-hydroxy-3-(p-tolyl)cyclopentan-1-one. Subsequent workup with an acidic solution facilitates the dehydration of this intermediate, leading to the formation of the α,β-unsaturated ketone, this compound. The driving force for this elimination is the formation of a conjugated system. The general reaction conditions often involve the use of copper salts as catalysts to favor 1,4-conjugate addition in other systems, but for the synthesis of the enone from a diketone, the 1,2-addition followed by elimination is the desired pathway. mdpi.comorganic-chemistry.org

Table 1: Reaction Parameters for the Synthesis of this compound via Grignard Reaction

| Parameter | Value/Condition |

| Grignard Reagent | p-Tolylmagnesium bromide |

| Substrate | 1,3-Cyclopentanedione |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Workup | Acidic aqueous solution |

Metal-Free Desulfonylative Alkylation for Triazole Derivatives

A metal-free approach has been developed for the synthesis of β-triazolylenones, which are functionalized derivatives of cyclopentenones. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This method involves the desulfonylative alkylation of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds, such as 1,3-cyclopentanedione. beilstein-journals.orgnih.govresearchgate.netresearchgate.net While this method does not directly yield this compound, it provides a pathway to novel triazole-containing derivatives.

The reaction is typically carried out by stirring the N-tosyl-1,2,3-triazole with the 1,3-dicarbonyl compound in an anhydrous solvent like chloroform (B151607) under an inert atmosphere at room temperature. researchgate.net The proposed mechanism initiates with the attack of the enol form of the 1,3-diketone on the sulfonyl group of the N-tosyl triazole. This is followed by proton transfer and subsequent cleavage of the N-S bond to generate a triazolyl anion and a β-O-tosylcycloalkenone intermediate. A subsequent counter-attack of the triazolyl anion on this enone intermediate, followed by the elimination of the tosylate group, affords the final β-triazolylenone product. beilstein-journals.org This regioselective process yields N¹-alkylated products in moderate to excellent yields. beilstein-journals.orgnih.govresearchgate.net

Table 2: Representative Yields for the Synthesis of β-Triazolylenones

| 1,3-Dicarbonyl Compound | N-Sulfonyl Triazole | Product | Yield (%) | Reference |

| 1,3-Cyclopentanedione | N-Tosyl-4-phenyl-1,2,3-triazole | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopent-2-enone | 85 | researchgate.net |

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | N-Tosyl-4-phenyl-1,2,3-triazole | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-5,5-dimethylcyclohex-2-enone | 94 | researchgate.net |

Photocatalytic Asymmetric Sulfonylation of α,β-Unsaturated Carbonyl Compounds

For the synthesis of functionalized derivatives, photocatalytic methods offer a powerful tool. Specifically, the asymmetric sulfonylation of α,β-unsaturated carbonyl compounds allows for the introduction of a sulfonyl group, leading to chiral sulfones which are valuable in medicinal chemistry. nih.govbohrium.comresearchgate.net This methodology can be applied to enones like this compound to produce chiral α-sulfonyl derivatives.

This process often utilizes visible light in conjunction with a redox-active chiral nickel catalyst. nih.govbohrium.comresearchgate.net The reaction mechanism is thought to involve the generation of a sulfonyl radical from a sulfonyl chloride precursor through a halogen-atom transfer process. Concurrently, the α,β-unsaturated carbonyl compound coordinates with the chiral nickel catalyst and undergoes a single-electron reduction to form a key enolate radical nickel complex. The addition of the electrophilic sulfonyl radical to this electron-rich enolate radical is a crucial step that dictates the stereochemical outcome of the product. nih.govbohrium.com This approach has been shown to produce enantioenriched α-chiral sulfones with high enantioselectivity. nih.govbohrium.comresearchgate.net

Table 3: Key Components in Photocatalytic Asymmetric Sulfonylation

| Component | Function | Example |

| Photocatalyst | Absorbs visible light to initiate electron transfer | Iridium or Ruthenium complexes |

| Chiral Catalyst | Induces enantioselectivity | Chiral Nickel complex |

| Sulfonyl Source | Provides the sulfonyl group | Aryl or alkyl sulfonyl chlorides |

| Reductant | Facilitates the catalytic cycle | Hantzsch ester |

| Light Source | Provides energy for the photocatalyst | Blue LEDs |

This method's versatility allows for the late-stage functionalization of complex molecules and provides a practical route to valuable chiral sulfones derived from α,β-unsaturated carbonyl compounds. nih.govbohrium.com

Reactivity and Transformations of 3 P Tolyl Cyclopent 2 Enone and Its Derivatives

Reactions at the α,β-Unsaturated Carbonyl System

The conjugated system in 3-(p-tolyl)cyclopent-2-enone, consisting of a carbon-carbon double bond and a carbonyl group, is the primary site for several important chemical transformations. The electrophilic nature of the β-carbon and the carbonyl carbon dictates its reactivity towards nucleophiles and organometallic reagents.

Michael Addition Reactions with Diverse Nucleophiles

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. highfine.com In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the enone (Michael acceptor), leading to the formation of a new carbon-nucleophile bond. highfine.commdpi.com The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the final product. mdpi.comorgsyn.org

A wide array of nucleophiles can be employed in the Michael reaction. chemicalbook.com These reactions are often catalyzed by a base or a nucleophile to enhance the reactivity of the donor. researchgate.netnih.gov For instance, the thia-Michael addition, involving the addition of thiols, is a highly efficient method for forming carbon-sulfur bonds. nih.govnih.gov The reaction can be catalyzed by weak Brønsted bases, such as triethylamine, or Lewis bases, like phosphines. nih.gov The choice of catalyst can influence the reaction mechanism, which can proceed through a base-catalyzed or a nucleophile-initiated pathway. libretexts.org

Another important class of nucleophiles for Michael additions are azomethine ylides. These 1,3-dipoles can be generated in situ from precursors like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. highfine.commasterorganicchemistry.commasterorganicchemistry.com The reaction of an azomethine ylide with an electron-deficient alkene, such as a cyclopentenone, is a [3+2] cycloaddition that proceeds through a Michael-type addition followed by an intramolecular cyclization to form pyrrolidine (B122466) derivatives. researchgate.netmasterorganicchemistry.com These reactions are known to be stereospecific, with the stereochemistry of the alkene being retained in the product. masterorganicchemistry.com

Table 1: Examples of Michael Addition to α,β-Unsaturated Carbonyl Compounds This table presents data for analogous reactions due to the lack of specific examples for this compound in the reviewed literature.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |

| Thiophenol | 3-(2,2,2-trifluoroethylidene)oxindole | CH₂Cl₂, rt | 3-Thiophenylmethylated oxindole (B195798) derivative | High | libretexts.org |

| Heteroaromatic thiols | 2-Aryl-3-nitro-2H-chromenes | Et₃N | Thiol-based 2H-chromenes | 59-94% | wikipedia.org |

| N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine | N-phenylmaleimide | LiF, sonication | 2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | 72-75% | masterorganicchemistry.com |

Conjugate Addition of Organometallic Reagents (e.g., Arylboronic Acids)

The conjugate addition of organometallic reagents to α,β-unsaturated enones is a powerful method for carbon-carbon bond formation. Among these, the rhodium-catalyzed addition of arylboronic acids has emerged as a significant transformation. This reaction allows for the introduction of aryl groups at the β-position of the enone system with high efficiency and stereoselectivity. rsc.org

The catalytic cycle typically involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the enone double bond into the rhodium-aryl bond. Subsequent reductive elimination yields the β-arylated ketone and regenerates the active rhodium catalyst. The use of chiral ligands can render this process asymmetric, providing access to enantioenriched products.

Table 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclic Enones This table presents data for analogous reactions to illustrate the general reactivity.

| Enone Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| 2-Cyclohexenone | Phenylboronic acid | [Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand | 3-Phenylcyclohexanone | 98 | 95 | rsc.org |

| 2-Cyclopentenone | Phenylboronic acid | [Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand | 3-Phenylcyclopentanone | 71 | 96 | rsc.org |

| 2-Cycloheptenone | Phenylboronic acid | [Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand | 3-Phenylcycloheptanone | 79 | 95 | rsc.org |

| 3-Methyl-2-cyclohexenone | p-Tolylboronic acid | [Rh(C₂H₄)₂Cl]₂ / TOlefOx ligand | 3-Methyl-3-(p-tolyl)cyclohexanone | 78 | 96 | rsc.org |

Cycloaddition Reactions Exhibited by the Cyclopentenone Framework

The double bond within the cyclopentenone ring can participate as a 2π-electron component in various cycloaddition reactions, leading to the formation of more complex polycyclic and heterocyclic systems.

[3+2] Cycloaddition Pathways

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered rings. In the context of this compound, the electron-deficient double bond can act as a dipolarophile, reacting with a 1,3-dipole. A prominent example of this reactivity is the cycloaddition with azomethine ylides.

Azomethine ylides can be generated in situ from various precursors, such as the desilylation of α-silylamines like N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. highfine.commasterorganicchemistry.commasterorganicchemistry.com The reaction of these ylides with electron-deficient alkenes, including α,β-unsaturated ketones, proceeds in a concerted manner to afford highly substituted pyrrolidine rings. masterorganicchemistry.com The reaction is characterized by its high stereospecificity, where the stereochemistry of the dipolarophile is maintained in the cycloadduct. masterorganicchemistry.com For cyclic olefins, this reaction can lead to the formation of fused or spirocyclic systems with excellent diastereoselectivity. highfine.com

Another class of 1,3-dipoles that can undergo [3+2] cycloaddition with alkenes are nitrones, which react to form isoxazolidine (B1194047) rings. The regioselectivity of these reactions is governed by frontier molecular orbital interactions between the nitrone and the alkene.

Diels-Alder (Conjugate [4+2]) Reactions and Facial Selectivity

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.org The double bond of this compound can serve as the 2π-electron component (dienophile), reacting with a variety of dienes. The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group. wikipedia.org

A key aspect of the Diels-Alder reaction, particularly with cyclic dienophiles, is its stereoselectivity, which encompasses both endo/exo selectivity and facial selectivity. When a cyclic diene reacts with a dienophile, the substituents on the dienophile preferentially adopt an endo orientation in the transition state, a phenomenon known as the Alder-Stein rule or the endo rule. This preference is attributed to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene.

Facial selectivity arises when the two faces of the dienophile (or diene) are not equivalent. In the case of a 3-substituted cyclopentenone like this compound, the incoming diene can approach from the face syn or anti to the tolyl group. The outcome of the reaction is often governed by steric hindrance, where the diene approaches from the less sterically encumbered face. In some cases, electronic effects can also influence facial selectivity. Computational studies on related systems have shown that steric effects are often the dominant factor in determining the facial selectivity of Diels-Alder reactions involving substituted cyclopentenone derivatives.

[4+3] Cycloaddition Chemistry

[4+3] Cycloaddition reactions provide a convergent route to seven-membered rings by combining a 4π-electron system (a diene) with a 3-atom, 2π-electron component, typically an allyl cation equivalent. orgsyn.org A common strategy involves the in situ generation of an oxyallyl cation from an α,α'-dihalo ketone.

The oxyallyl cation, a highly reactive intermediate, is then trapped by a diene, such as furan (B31954) or cyclopentadiene (B3395910), to form a bicyclic ketone. The reaction can proceed through either a concerted or a stepwise mechanism, and while it can be stereoselective, the control is often less strict than in the Diels-Alder reaction due to the potential for stepwise pathways. The cyclopentenone framework itself does not directly participate as the three-atom component in the classical sense of this reaction. However, derivatives such as 2,4-dihalocyclopentanones could, in principle, serve as precursors to the necessary oxyallyl cation intermediate, which would then react with a diene.

Derivatization and Functional Group Interconversion Strategies

The conjugated system of this compound allows for a rich array of derivatization strategies, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The carbon-carbon double bond in the cyclopentenone ring is susceptible to electrophilic attack by halogens. However, due to the electron-withdrawing effect of the adjacent carbonyl group, this alkene is less nucleophilic than an isolated double bond, often requiring specific conditions for reaction.

While literature specifically detailing the direct halogenation of this compound is limited, the general reactivity of enones suggests that reactions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would lead to the corresponding di-halogenated or mono-halogenated cyclopentanone (B42830) derivative.

Fluorination of the cyclopentenone ring represents a significant strategy for modifying the compound's properties. Organofluorine compounds are of great interest in pharmaceutical research. researchgate.net Although direct fluorination of this compound is not extensively documented, modern synthetic methods provide pathways to related fluorinated structures. One such strategy involves a sequence of difluorocyclopropanation of a corresponding silyl (B83357) dienol ether, followed by a fluoride-catalyzed ring-opening to generate a fluorinated cyclopentenone. wikipedia.org This highlights a synthetic route to α-fluorinated cyclopentenones rather than a direct transformation of a pre-existing cyclopentenone. wikipedia.org

The reaction of α,β-unsaturated ketones, such as this compound, with sulfur ylides is a well-established method for the formation of cyclopropane (B1198618) rings, known as the Corey-Chaykovsky reaction. wikipedia.orgyoutube.com The outcome of the reaction depends on the type of sulfur ylide used.

Stabilized sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), typically undergo a 1,4-conjugate addition (Michael addition) to the enone system. youtube.comarkat-usa.orgacs.org The resulting enolate then undergoes an intramolecular nucleophilic attack, displacing the dimethyl sulfoxide (B87167) leaving group to form a cyclopropane ring fused to the cyclopentanone core. youtube.comacs.org In contrast, less stable ylides like dimethylsulfonium methylide tend to favor direct 1,2-addition to the carbonyl group, which would result in the formation of an epoxide (an oxirane). organic-chemistry.org

For this compound, reaction with dimethyloxosulfonium methylide is expected to yield the corresponding bicyclic cyclopropyl (B3062369) ketone, as outlined in the mechanism below.

Table 1: Expected Corey-Chaykovsky Cyclopropanation of this compound

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Dimethyloxosulfonium methylide | 1-(p-Tolyl)bicyclo[3.1.0]hexan-2-one | 1,4-Conjugate Addition / Cyclopropanation |

Alkylation and arylation of the cyclopentenone system can be achieved through several methods, typically exploiting the electrophilic nature of the β-carbon in the enone.

Alkylation: A primary method for introducing alkyl groups is the Michael or 1,4-conjugate addition. masterorganicchemistry.com While strong organometallic reagents like Grignards or organolithiums often favor direct 1,2-addition to the carbonyl, softer nucleophiles such as organocuprates (Gilman reagents) selectively add to the β-position. masterorganicchemistry.com Therefore, reacting this compound with a lithium dialkylcuprate (R₂CuLi) would be expected to introduce an alkyl group at the C-2 position, generating a 2-alkyl-3-(p-tolyl)cyclopentanone after protonation of the intermediate enolate. The conjugate addition of organolithium reagents has also been shown to be effective for related 4-hydroxy-2-cyclopentenones under chelation-controlled conditions. arkat-usa.org

Arylation: Introducing an additional aryl group can be accomplished using modern cross-coupling reactions. While the Heck reaction is often used to arylate alkenes, wikipedia.orgorganic-chemistry.org applying it to a pre-functionalized cyclopentenone derivative is a viable strategy. For instance, a 2-halo-3-(p-tolyl)cyclopent-2-enone or the corresponding vinyl triflate could serve as an electrophilic partner in a Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction with an arylboronic acid in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, leading to a 2,3-diaryl-cyclopent-2-enone derivative. wikipedia.orglibretexts.org

This two-step synthetic strategy allows for the construction of nitrogen-containing bicyclic systems from the cyclopentenone core.

First, the double bond of this compound can undergo an aminohalogenation reaction. This involves the addition of an amine and a halogen across the double bond. Catalytic methods have been developed for such transformations on various alkenes, utilizing a nitrogen source and a halogen source (e.g., N-iodosuccinimide) to generate vicinal halo-amino compounds. nih.gov

The resulting product, a 2-amino-3-halo-3-(p-tolyl)cyclopentanone, contains both a nucleophile (the amino group) and a potential leaving group (the halogen). This sets the stage for a subsequent intramolecular SN2 cyclization . If the stereochemistry is appropriate, the nitrogen atom can attack the carbon bearing the halogen, displacing it to form a new ring. The rate and feasibility of such cyclizations are high when forming 5- or 6-membered rings. masterorganicchemistry.com This sequence would transform the initial planar cyclopentenone into a more complex, three-dimensional azabicyclic structure.

Cross-dehydrogenative coupling (CDC) is a powerful, atom-economical strategy that forms C-C or C-heteroatom bonds by activating two C-H bonds, avoiding the need for pre-functionalization. wikipedia.org This methodology has been applied to cyclic enones. researchgate.net

Palladium-catalyzed dehydrogenative coupling reactions have been shown to directly arylate cyclic enones at the β-position with partners like thiophenes. researchgate.net Another variation allows for the α-arylation of heteroatom-substituted enones with polyfluoroarenes. wikipedia.org Applying this logic to this compound, a palladium-catalyzed CDC reaction with another aromatic partner could potentially functionalize the C-H bond at the C-2 position. This would directly install a new aryl or heteroaryl substituent, generating a 2-substituted-3-(p-tolyl)cyclopent-2-enone.

Reduction and Oxidation of the Cyclopentenone System

The enone motif in this compound offers multiple sites for reduction and oxidation, allowing for selective transformations of either the alkene or the ketone.

Reduction: The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and conditions used.

Selective Carbonyl Reduction (1,2-Reduction): To reduce only the ketone to an allylic alcohol while preserving the double bond, the Luche reduction is highly effective. wikipedia.orgyoutube.comchem-station.com This method uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol (B129727). wikipedia.orgorganic-chemistry.orgtcichemicals.com The cerium salt acts as a hard Lewis acid, activating the carbonyl group and hardening the borohydride reagent, which favors direct 1,2-addition to the carbonyl over conjugate 1,4-addition. organic-chemistry.orgchem-station.com This would convert this compound into 3-(p-tolyl)cyclopent-2-en-1-ol.

Complete Reduction: Catalytic hydrogenation, for example using hydrogen gas (H₂) over a palladium on carbon (Pd/C) or rhodium (Rh/C) catalyst, typically reduces both the double bond and the carbonyl group. nih.govmdpi.com This would transform this compound into 3-(p-tolyl)cyclopentanol. Under certain conditions, selective reduction of just the aromatic ring of a tolyl group can also occur. mdpi.com

Oxidation: The carbon-carbon double bond of the enone can be oxidized, most commonly via epoxidation. A standard reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgnih.gov Although the double bond of an enone is electron-deficient and thus less reactive towards electrophilic epoxidation than electron-rich alkenes, the reaction is well-established. libretexts.org Treatment of this compound with m-CPBA would yield the corresponding epoxide, 4-(p-tolyl)-6-oxabicyclo[3.1.0]hexan-2-one. This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles.

Table 2: Summary of Reduction and Oxidation Reactions

| Starting Material | Reagent/Conditions | Major Product | Transformation |

|---|---|---|---|

| This compound | NaBH₄, CeCl₃, MeOH | 3-(p-Tolyl)cyclopent-2-en-1-ol | Selective 1,2-Reduction (Luche Reduction) |

| This compound | H₂, Pd/C | 3-(p-Tolyl)cyclopentanol | Full Reduction (Alkene & Ketone) |

| This compound | m-CPBA | 4-(p-Tolyl)-6-oxabicyclo[3.1.0]hexan-2-one | Epoxidation |

Mechanistic Investigations of Reactions Involving 3 P Tolyl Cyclopent 2 Enone

Mechanisms of Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental strategies for the construction of ring systems. The following sections delve into the mechanisms of specific reactions that can be used to synthesize or involve cyclopentenone structures, with a focus on the influence of the p-tolyl substituent.

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.govthieme-connect.de The reaction's utility is defined by its ability to control regioselectivity and stereoselectivity.

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. uwindsor.capku.edu.cn Subsequent loss of a CO ligand allows for alkene coordination. This is followed by migratory insertion of the alkene into a cobalt-carbon bond, another CO insertion to form a cobaltacyl complex, and finally, reductive elimination to yield the cyclopentenone product. uwindsor.canrochemistry.com

Regioselectivity: In intermolecular reactions involving unsymmetrical alkenes and alkynes, regioselectivity can be a challenge. wikipedia.org However, predictable patterns emerge based on steric and electronic effects. For the synthesis of a 3-substituted cyclopentenone like 3-(p-tolyl)cyclopent-2-enone, the alkene component would be a vinyl arene (e.g., 4-vinyltoluene) and the alkyne would be acetylene. The regioselectivity is primarily dictated by the insertion of the alkene into the cobalt-alkyne complex. Generally, the larger substituent on the alkyne tends to position itself at the C2 position of the final cyclopentenone, adjacent to the carbonyl, while the larger substituent on the alkene places itself at the C4 or C5 position to minimize steric hindrance. wikipedia.org When considering an alkene like 4-vinyltoluene, the p-tolyl group would direct the regiochemistry of the cycloaddition.

Stereoselectivity: The Pauson-Khand reaction, particularly in its intramolecular version, often proceeds with high diastereoselectivity. wikipedia.orgmdpi.com For intermolecular reactions, achieving high stereoselectivity often requires the use of chiral auxiliaries or chiral ligands. wikipedia.org The conformation of the substrate and electronic effects are key controlling factors in the diastereoselectivity of intramolecular PKRs. mdpi.com For instance, computational studies have been used to determine the energetic barriers for the formation of cis- and trans-cyclopentenones, providing insight into diastereoselection. nih.gov

Table 1: Factors Influencing Selectivity in the Pauson-Khand Reaction

| Selectivity Type | Controlling Factor | Outcome with a Tolyl-Substituted Precursor |

| Regioselectivity | Steric hindrance of alkyne substituent | Larger groups favor the position α to the carbonyl. wikipedia.orgnrochemistry.com |

| Steric hindrance of alkene substituent | The tolyl group on a vinyl arene precursor would likely direct its placement away from the most sterically congested positions in the transition state. | |

| Electronic effects of alkyne substituent | Electron-withdrawing groups on the alkyne prefer the C3 position. wikipedia.org | |

| Diastereoselectivity | Substrate conformation (intramolecular) | Chair-like transition states are often invoked to explain the observed stereochemistry. mdpi.com |

| Chiral auxiliaries/ligands (intermolecular) | Ligands such as BINAP can induce enantioselectivity. wikipedia.org |

Intermediate Formation and Rearrangements in Nazarov Cyclization

The Nazarov cyclization is a classic method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgyoutube.com The reaction mechanism is central to understanding its outcome and the potential for rearrangements.

The process is initiated by the activation of the divinyl ketone substrate with a Lewis acid or protic acid, which generates a pentadienyl cation intermediate. wikipedia.orgorganic-chemistry.org This key intermediate undergoes a conrotatory 4π-electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination of a β-hydrogen and tautomerization of the resulting enolate produce the final cyclopentenone product. wikipedia.org In the synthesis of this compound, the precursor would be a divinyl ketone bearing a p-tolyl group on one of the vinyl moieties. The electron-donating nature of the p-tolyl group would stabilize the pentadienyl cation intermediate, potentially influencing the reaction rate.

Intermediate Formation:

Pentadienyl Cation: Formed by the interaction of the ketone's carbonyl group with an acid catalyst. wikipedia.org Its stability is crucial for the reaction to proceed.

Oxyallyl Cation: This intermediate is formed after the 4π conrotatory electrocyclization. nih.gov The fate of this cation determines the final product structure.

Rearrangements: The carbocationic nature of the intermediates in the Nazarov cyclization makes them susceptible to rearrangements, such as Wagner-Meerwein shifts. nih.gov These rearrangements are more common when the cyclization generates a quaternary carbon center. nih.gov In what is known as an "interrupted" Nazarov cyclization, the oxyallyl cation can be trapped by a nucleophile before elimination occurs, leading to highly functionalized cyclopentane (B165970) derivatives. nih.govnih.gov For a precursor to this compound, the tolyl group could potentially participate in or influence rearrangements if the substitution pattern allows for the formation of a more stable cationic intermediate through a shift.

Gold catalysts, particularly Au(I) complexes, are highly effective in activating alkynes and allenes toward nucleophilic attack, enabling a wide range of complex transformations. nih.govnih.gov These reactions often proceed through cascade mechanisms, where a single catalytic event initiates a sequence of bond-forming reactions to rapidly build molecular complexity. researchgate.net

In the context of forming cyclopentenone structures, gold-catalyzed reactions of substrates like enynones or diynes are particularly relevant. beilstein-journals.org A common cascade involves the gold-catalyzed cyclization of an enyne. Gold's high alkynophilicity leads to selective activation of the alkyne, which is then attacked by the tethered alkene. nih.gov This process can generate cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can undergo further rearrangements. nih.govresearchgate.net

Another prominent mechanism is the gold-catalyzed tandem oxygen transfer/Nazarov cyclization of enynones. beilstein-journals.org In this dual role, the gold catalyst first activates the alkyne and carbonyl moieties, leading to a metathesis-type reaction, which is then followed by a Nazarov cyclization to yield fused bicyclic enone systems. beilstein-journals.org The presence of a p-tolyl group on the substrate would influence the electronic properties of the π-systems, affecting the rate and selectivity of the nucleophilic attacks and the stability of any cationic intermediates formed during the cascade. researchgate.net For example, in gold-catalyzed cyclizations of o-alkynyl diarylmethanes, the electron-rich benzene (B151609) rings attack the gold-activated alkyne to form vinyl-gold intermediates, a process that would be facilitated by a tolyl group. nih.gov

Table 2: Key Intermediates in Gold-Catalyzed Cascade Reactions

| Substrate Type | Key Intermediate(s) | Subsequent Transformation |

| 1,n-Enynes | (η²-Alkyne)-gold(I) complex, Cyclopropyl gold(I) carbene nih.gov | Skeletal rearrangement, Cycloaddition |

| Enynones | Oxetenium intermediate beilstein-journals.org | Tandem oxygen transfer/Nazarov cyclization |

| Allenynes | Vinyl cation intermediate researchgate.net | Arylation, Cyclopropanation |

| o-Alkynylphenyl ethers | Gold carbene intermediate nih.gov | 1,2-Enynyl migration, 6-exo-dig cyclization |

Catalytic Cycle Elucidation in Metal-Mediated Processes

Understanding the complete catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. The following sections discuss the roles of key intermediates and ligands in nickel- and palladium-catalyzed reactions relevant to this compound.

Nickel-catalyzed reactions are versatile tools in organic synthesis. The catalytic cycles often involve the formation and transformation of nickel-containing metallacycles. For instance, in reactions involving unsaturated systems like enones, nickelacyclopentane or related metallacycles are key intermediates.

A typical catalytic cycle might begin with the coordination of the enone's alkene moiety to a low-valent nickel(0) complex. This can be followed by oxidative cyclization with another reaction partner (e.g., an alkyne or another alkene) to form a five-membered nickelacycle. This metallacycle can then undergo various transformations, including β-hydride elimination or reductive elimination, to form the final product and regenerate the Ni(0) catalyst.

In a specific example of nickel pincer complexes, a four-membered nickel metallacycle was shown to undergo insertion of an isocyanide, leading to a new five-membered nickel metallacycle. rsc.org This highlights the ability of nickel metallacycles to act as reactive intermediates that can be transformed through insertion reactions. rsc.org While not involving this compound directly, this reactivity provides a model for how the double bond of the cyclopentenone could be activated within a nickel catalytic cycle. The formation of such metallacycles is a key step in nickel-catalyzed cascade cyclization/coupling reactions. scripps.edu

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. libretexts.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations proceed via a well-established catalytic cycle, typically involving Pd(0) and Pd(II) active species. libretexts.orgyoutube.com The fundamental steps are oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck-type reactions), and reductive elimination. youtube.comnih.gov

The reactivity and selectivity of these reactions are profoundly influenced by the ligands coordinated to the palladium center. nih.govrsc.org Ligands modify the steric and electronic environment of the metal, affecting the rates of each step in the catalytic cycle. nih.gov

Active Species: The active catalyst is typically a low-coordinate Pd(0) species, often generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org This Pd(0) species undergoes oxidative addition with an organic halide to form a Pd(II) complex, initiating the cycle. youtube.com

Ligand Effects: The choice of ligand is critical for a successful transformation. For a substrate like this compound, which could undergo β-arylation, the ligand would play a key role.

Bidentate phosphine (B1218219) ligands can alter the geometry and stability of palladium intermediates, influencing selectivity. zjut.edu.cn

N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form robust bonds with palladium, creating highly active and stable catalysts.

The interaction between the ligand, substrate, and metal center is intricate; a ligand must be matched to a specific substrate class and reaction type to achieve optimal results. nih.gov

Table 3: Influence of Ligand Type on Palladium-Catalyzed Reactions

| Ligand Class | Key Characteristics | Effect on Catalytic Cycle | Typical Application |

| Trialkyl/Triaryl Phosphines (e.g., PPh₃, P(o-tol)₃) | Moderate electron donors, sterically tunable | General-purpose ligands, balance stability and reactivity. researchgate.netnih.gov | Suzuki, Heck, Sonogashira couplings |

| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands, P(t-Bu)₃) | Strong σ-donors, large cone angles | Promote fast oxidative addition and reductive elimination. nih.gov | C-H activation, difficult cross-couplings |

| Bidentate Phosphines (e.g., dppe, dppf) | Form stable chelate complexes | Enforce specific coordination geometries, can improve selectivity. zjut.edu.cn | Asymmetric catalysis, Heck reactions |

| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, sterically demanding | Form highly stable and active catalysts, resistant to decomposition. rsc.org | Suzuki-Miyaura, C-N bond formation |

Organocatalytic Reaction Mechanisms and Stereocontrol

The application of organocatalysis to reactions involving this compound has emerged as a powerful strategy for the construction of complex molecular architectures with a high degree of stereocontrol. mdpi.com Organocatalysts, which are small organic molecules, offer a more environmentally benign and cost-effective alternative to traditional metal-based catalysts. mdpi.com They operate through distinct activation modes, primarily involving the formation of transient, reactive intermediates such as enamines and iminium ions from the carbonyl functionality of the cyclopentenone ring. uni-bonn.denih.gov

Mechanistic investigations into these organocatalytic transformations have been greatly aided by a combination of experimental techniques, including mass spectrometry and NMR spectroscopy, as well as computational DFT calculations. uni-bonn.denih.gov These studies have provided crucial insights into the reaction pathways, the nature of the transition states, and the factors governing the observed stereoselectivity. nih.gov

A common mechanistic pathway in organocatalytic reactions of α,β-unsaturated carbonyls like this compound involves the initial reaction of the catalyst, typically a chiral secondary amine, with the carbonyl group to form a nucleophilic enamine or an electrophilic iminium ion. uni-bonn.denih.gov In the context of conjugate additions, the enamine pathway is prevalent. The enamine intermediate then reacts with an electrophile, and the stereochemical outcome is dictated by the facial selectivity of this addition, which is controlled by the chiral environment of the catalyst. chemrxiv.org

For instance, in a tandem conjugate addition/α-alkylation reaction, the stereoselectivity is often determined by the energy discrimination between the two possible stereoisomers formed during the initial condensation of the α,β-unsaturated aldehyde and the catalyst. nih.gov The solvent can also play a critical role in influencing this stereoselectivity. nih.gov

The table below summarizes representative organocatalytic reactions involving cyclopentenone scaffolds, highlighting the types of catalysts used and the reaction classes, which are applicable to this compound.

| Reaction Type | Catalyst Type | Activation Mode | Intermediate |

| Conjugate Addition | Chiral Secondary Amines (e.g., Prolinol derivatives) | Enamine Catalysis | Enamine |

| [3+2] Cycloaddition | Phosphines, N-Heterocyclic Carbenes (NHCs) | Lewis Base Catalysis | Zwitterionic intermediate |

| Michael/Aldol (B89426) Cascade | Chiral Secondary Amines/NHCs | Dual Catalysis | Enamine/Acyl Anion |

| [6+2] Cycloaddition | Diphenylprolinol silyl (B83357) ether | Enamine Catalysis | Enamine |

Detailed mechanistic studies have elucidated the stepwise nature of many of these reactions. In phosphine-catalyzed [3+2] annulations, the reaction initiates with the nucleophilic attack of the phosphine on the Michael acceptor, generating a zwitterionic intermediate that subsequently reacts with the enone. mdpi.com Similarly, computational studies on intramolecular [6+2] cycloadditions have revealed that the reaction can proceed through a concerted, highly asynchronous transition state, where the enamine double bond and the 6π-system adopt a specific conformation to ensure high stereoselectivity. nih.gov

The stereochemical outcome of these reactions is a direct consequence of the catalyst's ability to create a chiral environment around the reacting species. In many cases, the formation of specific hydrogen bonds between the catalyst and the substrates stabilizes the transition state leading to the major diastereomer and enantiomer. mdpi.com The precise control over the spatial orientation of the reactants during the key bond-forming step is fundamental to achieving high levels of enantio- and diastereoselectivity. mdpi.comnih.gov

The following table presents research findings on the stereocontrol of organocatalytic reactions applicable to cyclopentenone systems.

| Catalyst System | Reaction | Key Stereocontrolling Element | Typical Stereoselectivity |

| O-trimethylsilyldiphenylprolinol | Tandem Conjugate Addition/α-Alkylation | Energy discrimination between stereoisomeric catalyst-substrate condensates. nih.gov | High diastereoselectivity |

| Chiral Phosphoric Acid | [2+4] Cycloaddition | Hydrogen bonding interactions stabilizing the transition state. | Good to excellent dr and ee |

| Diphenylprolinol silyl ether | Intramolecular [6+2] Cycloaddition | Gauche-syn conformation of enamine and fulvene (B1219640) functionalities. nih.gov | Excellent enantioselectivity |

| Chiral Secondary Amine/NHC | Multicatalytic [3+2] Formal Reaction | Mutual compatibility and concurrent operation of two distinct catalyst cycles. nih.gov | High enantioselectivity |

Ultimately, the mechanistic understanding of these organocatalytic reactions is crucial for the rational design of new catalysts and the development of novel synthetic methodologies for the stereoselective functionalization of this compound and related substrates.

Stereoselective and Asymmetric Synthesis Utilizing 3 P Tolyl Cyclopent 2 Enone Scaffolds

Enantioselective Construction of Chiral Cyclopentenone Derivatives

The creation of cyclopentenone derivatives with specific, predetermined chirality is a key goal in modern asymmetric synthesis. The 3-(p-tolyl)cyclopent-2-enone scaffold serves as a platform for several powerful enantioselective reactions that establish new stereocenters with a high degree of control.

Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. acsgcipr.org For cyclic enones like this compound, this reaction involves the addition of a nucleophile to the C4 position, creating a new stereocenter. The development of chiral catalysts, both metal-based and organic, has enabled this addition to proceed with high enantioselectivity. nih.gov

Research has demonstrated that various nucleophiles, particularly thiols, can be added to cyclic enones with excellent enantiomeric excesses (ee). beilstein-journals.org Organocatalysis, using chiral amines or thioureas derived from cinchona alkaloids, has emerged as a powerful strategy. nih.gov These catalysts activate the enone and the nucleophile simultaneously, guiding the nucleophile to a specific face of the molecule. For instance, bifunctional catalysts can promote the conjugate addition of simple alkyl thiols to α,β-unsaturated systems, a challenging transformation, yielding optically active sulfur compounds. nih.gov The general principle involves the formation of a chiral enamine or the activation of the nucleophile through hydrogen bonding, which controls the stereochemical outcome. beilstein-journals.org While specific studies on this compound are not extensively documented in isolation, the well-established methodologies for other 3-substituted cyclic enones are directly applicable.

| Catalyst Type | Example Catalyst/Ligand | Nucleophile | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Organocatalyst | Thiourea-Cinchona Alkaloid | Aryl/Alkyl Thiols | Good to Excellent (>90% ee) nih.govbeilstein-journals.org |

| Copper-based | JosiPhos Ligands | Grignard Reagents | Moderate to Good (up to 65% ee) escholarship.org |

| Lanthanum-based | (R)-LaNa₃tris(binaphthoxide) (LSB) | Thiols | Good beilstein-journals.org |

Cyclopropanation of the alkene moiety in this compound provides access to bicyclo[3.1.0]hexane systems, which are valuable synthetic intermediates. Stereoselective cyclopropanation involves the controlled addition of a carbene or carbene equivalent across the double bond to form two new stereocenters. The diastereoselectivity of this reaction is often high, with the incoming group adding to the face opposite the bulky 3-substituent. researchgate.net

Enantioselective versions of this reaction utilize chiral catalysts to control the absolute stereochemistry of the product. nih.gov Transition-metal catalysts, particularly those based on rhodium(II) and gold(I), are effective in decomposing diazo compounds to generate carbenes within a chiral environment. nih.govmdpi.com For example, chiral gold(I)-carbene complexes have been shown to catalyze the cyclopropanation of olefins with propargylic esters, yielding polysubstituted cyclopropanes with good to excellent enantioselectivity, although the optimal catalyst may vary depending on the specific substrates. nih.govmdpi.com Another approach involves nucleophilic addition of a halo-ester anion followed by an intramolecular ring-closure, where a chiral phase-transfer catalyst can induce asymmetry with high stereocontrol. researchgate.net

| Method | Reagents | Catalyst | Key Feature |

|---|---|---|---|

| Transition-Metal Catalysis | Diazo Compounds | Chiral Rh(II) or Au(I) complexes | High enantioselectivity through a chiral catalyst environment. nih.govnih.govmdpi.com |

| Nucleophilic Addition-Ring Closure | Methyl Dichloroacetate, DBU | Chiral Phase-Transfer Catalyst | Complete diastereocontrol, with enantioselectivity induced by the catalyst. researchgate.net |

| Arylative-Cyclopropanation | Halogenated Dienone, Nitro-aryl-sulfone | Base (e.g., K₂CO₃) | Stereoselective cascade process under mild conditions. nih.gov |

The Nazarov cyclization is a powerful electrocyclic reaction for synthesizing cyclopentenones from divinyl ketones. nih.gov An enantioselective variant allows for the direct formation of chiral cyclopentenones, including structures analogous to this compound. In this context, the target compound is the product rather than the starting material. The key is to design a divinyl ketone precursor that, upon cyclization, yields the desired substitution pattern.

Significant advances have been made in rendering this reaction asymmetric. Cooperative catalysis, employing a combination of a Lewis acid (like ZnCl₂ or a Ni(II) complex) and a chiral Brønsted acid (such as a chiral phosphoric acid), has proven highly effective. nih.govrsc.orgnih.gov The Lewis acid activates the dienone substrate, facilitating the 4π-electrocyclization, while the chiral Brønsted acid controls the stereochemistry during the final proton transfer step, which determines the product's enantiopurity. nih.govnih.gov This dual-catalyst system can achieve high torquoselectivity (control of the direction of ring closure) and deliver cyclopentenone products with excellent enantiomeric excess. rsc.org Silicon-directed Nazarov reactions also offer a strategy to control the position of the resulting double bond, which is crucial for forming 3-substituted products. nih.gov

Diastereoselective Transformations and Stereochemical Control

When this compound or its derivatives already contain a stereocenter, subsequent reactions must be controlled to produce the desired diastereomer. The inherent steric and electronic properties of the scaffold play a crucial role in directing the approach of reagents.

In addition reactions to the enone system, the existing p-tolyl group at the C3 position exerts significant stereochemical control. This substituent acts as a steric shield, blocking one π-face of the cyclopentenone ring. Consequently, incoming nucleophiles or other reagents will preferentially attack from the less hindered, opposite face. nih.gov This substrate-controlled diastereoselectivity is a common and predictable phenomenon in cyclic systems.

For example, in a conjugate addition reaction, the nucleophile will add anti to the p-tolyl group, leading to a high diastereomeric ratio (dr) in the resulting enolate intermediate. This principle is fundamental in building complex molecules with multiple contiguous stereocenters. Similarly, in reactions at the carbonyl carbon (1,2-additions), the approach of the nucleophile is also influenced by the steric bulk of the adjacent C3 substituent, favoring the formation of one diastereomer over the other.

| Reaction Type | Reagent | Controlling Factor | Expected Outcome |

|---|---|---|---|

| Conjugate Addition (1,4-Addition) | Organocuprates, Thiols | Steric hindrance from the p-tolyl group | High diastereoselectivity (addition anti to the tolyl group) |

| Aldol (B89426) Reaction (of derived enolate) | Aldehydes | Conformation of the enolate intermediate | Predictable diastereoselectivity based on Felkin-Anh or chelation models. acs.org |

| Reduction of Carbonyl | Hydride reagents (e.g., NaBH₄) | Steric hindrance from adjacent groups | Preferential formation of one alcohol diastereomer. nih.gov |

Cycloaddition reactions involving the enone's double bond are powerful methods for constructing complex polycyclic systems. The facial selectivity of these reactions—that is, which face of the π-system the dienophile or dipole adds to—is critical for controlling the stereochemistry of the product. In the case of this compound, the p-tolyl group effectively blocks one face, leading to highly diastereoselective cycloadditions. nih.govrsc.org

In photochemical [2+2] cycloadditions with other alkenes, the reaction proceeds via a diradical intermediate, but the initial approach of the alkene is directed to the face opposite the tolyl group to minimize steric repulsion. wikipedia.org Similarly, in thermal [3+2] and [4+3] cycloadditions, the diene or dipole adds with high π-facial selectivity. rsc.orguchicago.edu For example, phosphine-catalyzed [3+2] cycloadditions have been shown to produce spiro-cyclopentene products with excellent diastereoselectivities (often >20:1 dr). rsc.org This predictable stereochemical outcome makes this compound a reliable scaffold for building stereochemically dense cyclic molecules.

Chiral Catalytic Systems and Auxiliary-Controlled Approaches

The quest for enantiomerically pure compounds has driven the development of sophisticated strategies in asymmetric synthesis. For scaffolds related to this compound, which are precursors to various bioactive molecules like terpenoids, achieving high levels of stereocontrol is paramount. This section delves into several key methodologies, including the use of chiral auxiliaries, metal-based catalysts, organocatalysts, and enzymatic resolutions, that enable the stereoselective and asymmetric synthesis of these valuable cyclopentenone structures and related compounds.

Application of Chiral Sulfinyl Auxiliaries in Asymmetric Synthesis

Chiral sulfinyl groups are highly effective chiral auxiliaries in asymmetric synthesis due to their configurational stability and strong directing capabilities. nih.gov One of the notable applications involves the resolution of cyclopentenone intermediates through derivatization with a chiral sulfinyl-containing reagent. acs.org

A classic example demonstrating this principle is the resolution of a functionalized cyclopentenone using a chiral sulfoximine (B86345). acs.org In a synthesis of (−)-prostaglandin E2 methyl ester, the cyclopentenone intermediate was resolved by reacting it with (+)-sulfoximine. acs.org This reaction proceeded with high diastereoselectivity, affording a single pair of diastereomers that could be separated by column chromatography. acs.org Subsequent thermolysis of the sulfoximine in refluxing toluene (B28343) yielded the desired enantiomerically pure enone. acs.org The sulfinyl group, being easy to introduce and remove, serves as a temporary stereocontrol element, guiding the separation of enantiomers effectively. nih.gov